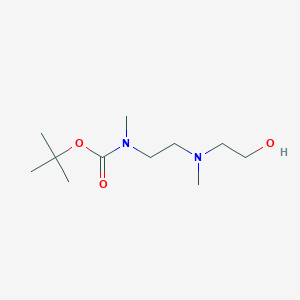
Tert-butyl (2-((2-hydroxyethyl)(methyl)amino)ethyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a methylaminoethyl group. It is commonly used in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate involves large-scale batch or continuous processes. The raw materials are mixed in a reactor, and the reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbamate group, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Utilized in the study of enzyme mechanisms and inhibition.
- Acts as a substrate or inhibitor in biochemical assays.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
- Applied in the production of agrochemicals and pesticides.
- Used in the formulation of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .
Comparaison Avec Des Composés Similaires
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-hydroxyethyl)(methyl)carbamate
Comparison:
- tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate is unique due to the presence of both hydroxyethyl and methylaminoethyl groups, which provide distinct chemical reactivity and biological activity.
- Compared to tert-butyl N-(2-hydroxyethyl)carbamate , the additional methylaminoethyl group in the compound enhances its solubility and interaction with biological targets.
- tert-butyl N-(2-aminoethyl)carbamate lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
- tert-butyl N-(2-hydroxyethyl)(methyl)carbamate is similar but does not have the additional ethyl linkage, which can affect its steric and electronic properties .
Propriétés
Formule moléculaire |
C11H24N2O3 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13(5)7-6-12(4)8-9-14/h14H,6-9H2,1-5H3 |
Clé InChI |
CRJFGVZDTYUCSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCN(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


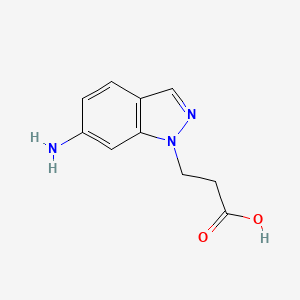
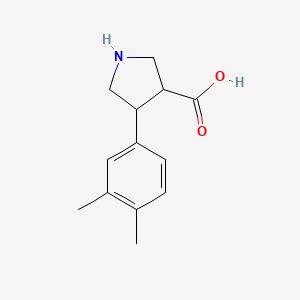
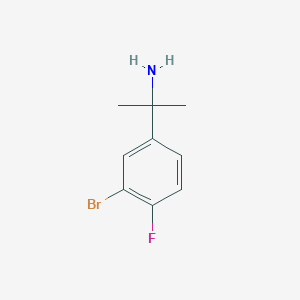

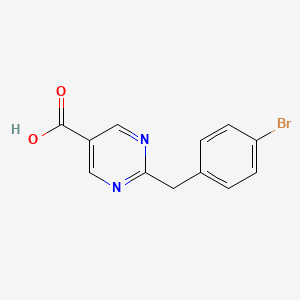
![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
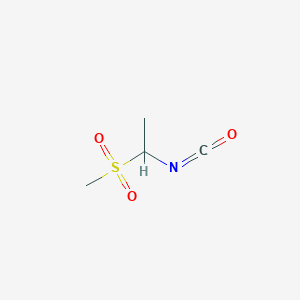

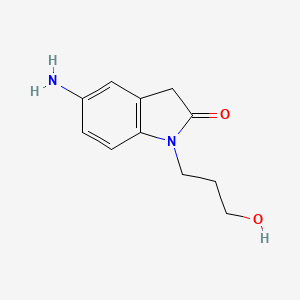
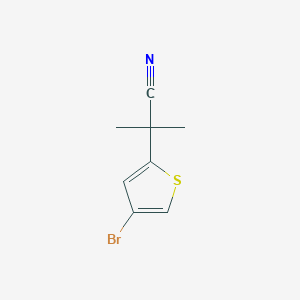

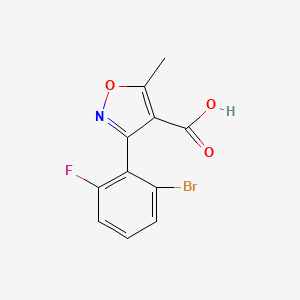
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)

